2-Nitroisonicotinamide
Overview
Description
2-Nitroisonicotinamide is a chemical compound with the molecular formula C6H5N3O3 . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position . This compound is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be determined using techniques such as X-ray diffraction . The molecular formula of this compound is C6H5N3O3, and it has an average mass of 167.122 Da and a monoisotopic mass of 167.033096 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various techniques . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the resources I found.Scientific Research Applications
1. Hypoglycemic Effects in Diabetic Rats
A study conducted by Singh, Singh, and Devi (2014) investigated the hypoglycemic effect of the aqueous extract of Lagerstroemia speciosa in type 2 diabetic rats. This study is relevant as it involved the induction of type 2 diabetes using streptozotocin-nicotinamide in rats. The research found a significant decrease in fasting serum glucose levels in diabetic rats, indicating the potential of nicotinamide derivatives in diabetes management (Singh, Singh, & Devi, 2014).
2. Magnetic and Theoretical Investigations in Coordination Polymers
Suckert et al. (2016) explored the synthesis and structure of coordination polymers involving nickel(ii) and cobalt(ii) thiocyanate with ethylisonicotinate. This study contributes to the understanding of 2-nitroisonicotinamide derivatives in creating materials with specific magnetic properties, which could have applications in material science and nanotechnology (Suckert et al., 2016).
3. Hydrotropic Solubilization in Pharmaceutical Formulations
Maheshwari and Shukla (2008) developed a novel method for the spectrophotometric analysis of hydrochlorothiazide tablets using niacinamide as a hydrotropic solubilizing agent. This research highlights the use of nicotinamide derivatives in enhancing the solubility of poorly water-soluble drugs, improving pharmaceutical formulations (Maheshwari & Shukla, 2008).
4. Gastroprotective Effects of Nicotinamide
Abdallah (2010) studied the gastroprotective effect of nicotinamide using an indomethacin-induced gastric ulcer model. The findings suggested that nicotinamide significantly decreased the severity of gastric lesions and restored altered biochemical parameters. This indicates the potential therapeutic application of nicotinamide derivatives in treating gastric ulcers (Abdallah, 2010).
5. Prodrug Approach to Decrease Genotoxicity of Nitro Compounds
Chung, Bosquesi, and dos Santos (2011) discussed how prodrugs can increase the biological activity and decrease the genotoxicity of nitro compounds, including nitroisonicotinamide derivatives. This study provides insight into the development of safer and more effective pharmaceutical agents (Chung, Bosquesi, & dos Santos, 2011).
Mechanism of Action
Target of Action
2-Nitroisonicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is a form of vitamin B3 and acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes are essential for various metabolic functions in mammalian cells .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .
Biochemical Pathways
Nicotinamide is involved in the synthesis and salvage pathways of NAD+. Dietary nicotinic acid and nicotinamide are converted to bioactive NAD+ through these pathways . The conversion of dietary nicotinic acid to NAD+ involves a three-step reaction pathway, while the conversion of nicotinamide to NAD+ occurs in a two-step process . The biochemical pathways affected by this compound would likely be similar due to its structural similarity to nicotinamide.
Result of Action
Nicotinamide, a structurally similar compound, has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may also partially prevent and/or reverse several biophysical changes associated with skin aging .
Properties
IUPAC Name |
2-nitropyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-5(3-4)9(11)12/h1-3H,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPIIYHZGYTOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531298 | |
Record name | 2-Nitropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60780-17-8 | |
Record name | 2-Nitropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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